molecular formula C8H6BrFN2 B1292658 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile CAS No. 1000340-98-6

2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile

Cat. No.: B1292658
CAS No.: 1000340-98-6
M. Wt: 229.05 g/mol
InChI Key: ZBROJEWHLGVDBZ-UHFFFAOYSA-N
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Description

2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile is an organic compound belonging to the class of anilines It is characterized by the presence of bromine, fluorine, and a cyanomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile typically involves multi-step reactions. One common method includes the bromination of 2-cyanomethyl-3-fluoroaniline, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, the implementation of stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or organometallic compounds are employed under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of fluorescent probes and imaging agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

  • 5-Bromo-2-fluoroaniline
  • 3-Bromo-2-fluoroaniline
  • 2-Bromo-5-fluoroaniline

Comparison: Compared to these similar compounds, 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile is unique due to the presence of the cyanomethyl group. This additional functional group imparts distinct chemical properties, such as increased polarity and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBROJEWHLGVDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646924
Record name (2-Amino-4-bromo-6-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-98-6
Record name (2-Amino-4-bromo-6-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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